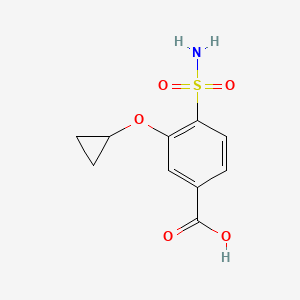
3-Cyclopropoxy-4-sulfamoylbenzoic acid
Description
3-Cyclopropoxy-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C10H11NO5S and a molecular weight of 257.26 g/mol This compound is characterized by the presence of a cyclopropoxy group and a sulfamoyl group attached to a benzoic acid core
Properties
Molecular Formula |
C10H11NO5S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H11NO5S/c11-17(14,15)9-4-1-6(10(12)13)5-8(9)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)(H2,11,14,15) |
InChI Key |
YVMJYENMAPELMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-sulfamoylbenzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 4-sulfamoylbenzoic acid with cyclopropyl alcohol under specific conditions to introduce the cyclopropoxy group . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the cyclopropoxy or sulfamoyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of biochemical pathways related to its target enzymes.
Comparison with Similar Compounds
3-Cyclopropoxy-4-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
4-Sulfamoylbenzoic acid: This compound lacks the cyclopropoxy group and has different chemical properties and applications.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These derivatives have modifications on the sulfamoyl group, leading to variations in their biological activities and applications.
Sulfamoylbenzoic acid analogues: These analogues have different substituents on the benzoic acid core, resulting in unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


